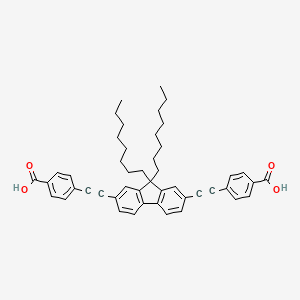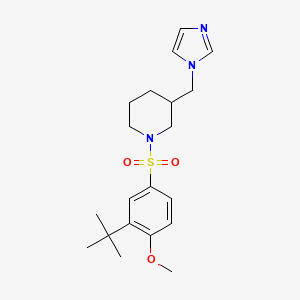
rac-3-((1H-imidazol-1-yl)methyl)-1-(3-tert-butyl-4-methoxyphenylsulfonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SYN20028567 is a chemical compound known for its role as an aromatase (CYP19) inhibitor. It exhibits an IC50 value of 9.4 nM, making it a potent inhibitor.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SYN20028567 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds often involve:
Formation of the core structure: This typically involves the construction of a heterocyclic core through cyclization reactions.
Functional group modifications: Introduction of functional groups such as sulfonamides, which are crucial for the compound’s activity.
Purification and characterization: Techniques like chromatography and spectroscopy are used to purify and confirm the structure of the final product.
Industrial Production Methods
Industrial production of SYN20028567 would likely involve optimization of the synthetic route for large-scale production. This includes:
Scaling up reactions: Ensuring that the reactions can be performed on a larger scale without loss of yield or purity.
Process optimization: Refining reaction conditions to maximize efficiency and minimize costs.
Quality control: Implementing stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
SYN20028567 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium or platinum for facilitating substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
SYN20028567 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and enzyme activity.
Medicine: Explored for its potential in breast cancer treatment due to its aromatase inhibitory activity.
Industry: Utilized in the development of new pharmaceuticals and chemical processes .
Mechanism of Action
SYN20028567 exerts its effects by inhibiting the enzyme aromatase (CYP19). Aromatase is responsible for the conversion of androgens to estrogens. By inhibiting this enzyme, SYN20028567 reduces estrogen levels, which is particularly beneficial in hormone-sensitive breast cancer. The compound binds to the active site of aromatase, preventing the enzyme from catalyzing the conversion reaction .
Comparison with Similar Compounds
Similar Compounds
Letrozole: Another aromatase inhibitor used in breast cancer treatment.
Anastrozole: A non-steroidal aromatase inhibitor with similar applications.
Exemestane: A steroidal aromatase inhibitor used in postmenopausal women with breast cancer.
Uniqueness
SYN20028567 is unique due to its high potency (IC50 of 9.4 nM) and specific molecular structure, which may offer advantages in terms of selectivity and efficacy compared to other aromatase inhibitors .
Properties
Molecular Formula |
C20H29N3O3S |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
1-(3-tert-butyl-4-methoxyphenyl)sulfonyl-3-(imidazol-1-ylmethyl)piperidine |
InChI |
InChI=1S/C20H29N3O3S/c1-20(2,3)18-12-17(7-8-19(18)26-4)27(24,25)23-10-5-6-16(14-23)13-22-11-9-21-15-22/h7-9,11-12,15-16H,5-6,10,13-14H2,1-4H3 |
InChI Key |
CQMOELKVCJWMFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)S(=O)(=O)N2CCCC(C2)CN3C=CN=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[4-[2-[6-[(2R)-2-(2,4-difluorophenyl)-1,1-difluoro-2-hydroxy-3-(tetrazol-1-yl)propyl]pyridin-3-yl]ethynyl]phenoxy]methyl]benzonitrile;4-methylbenzenesulfonic acid](/img/structure/B11929071.png)


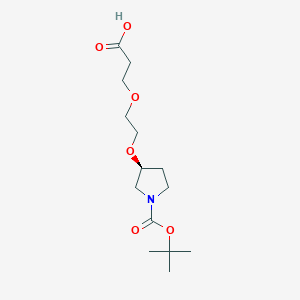
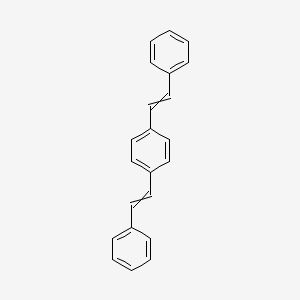
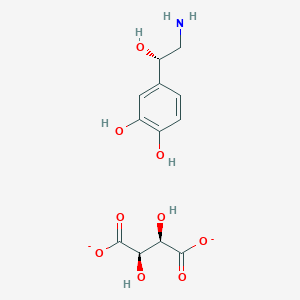
![(3aR,5S,6S,7R,7aR,E)-5-(difluoromethyl)-2-(ethylimino)hexahydro-1H-pyrano[3,2-d]thiazole-6,7-diol](/img/structure/B11929122.png)
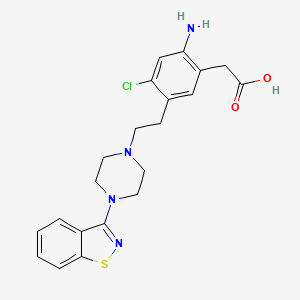
![2-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde](/img/structure/B11929140.png)

![4-(1,3-Benzodioxol-5-yl)-3-(4-fluorophenyl)-1-[1-(1,2,4-triazole-1-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B11929148.png)

![methyl 5-(diaminomethylideneamino)-2-[4-(5,7-difluoro-2-phenyl-1H-indol-3-yl)butanoylamino]pentanoate;2,2,2-trifluoroacetic acid](/img/structure/B11929154.png)
